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Compound of Interest

Compound Name: Rivularine

Cat. No.: B1235642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rivularin

A, a potent serine protease inhibitor belonging to the rivulariapeptolide family of cyclic

depsipeptides. The data presented herein is crucial for the identification, characterization, and

further development of this promising natural product.

Introduction
Rivularin A, also known as rivulariapeptolide 1185, is a complex cyclic depsipeptide isolated

from the marine cyanobacterium Rivularia sp. Its structure has been elucidated through a

combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and

the experimental protocols used for its determination, providing a valuable resource for

researchers in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular

formula of Rivularin A.
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Parameter Value

Molecular Formula C₆₁H₈₇N₉O₁₅

Observed Mass [M+H]⁺ 1186.6400

Mass Error 0.5 ppm

Ionization Mode Electrospray Ionization (ESI)

NMR Spectroscopic Data
The planar structure of Rivularin A was established through extensive 1D and 2D NMR

experiments. The ¹H and ¹³C NMR data were acquired in DMSO-d₆.

¹H NMR Data (600 MHz, DMSO-d₆)
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Position
Chemical Shift (δ
ppm)

Multiplicity J (Hz)

N-Me-Tyr

NH 8.15 d 8.4

H-α 4.75 m

H-βa 3.05 m

H-βb 2.95 m

H-2/6 7.01 d 8.4

H-3/5 6.64 d 8.4

OH 9.25 s

N-Me 2.98 s

Thr

NH 7.85 d 8.5

H-α 4.21 m

H-β 4.05 m

H-γ 1.05 d 6.3

Pro-1

H-α 4.35 t 7.8

H-βa 2.15 m

H-βb 1.80 m

H-γa 1.85 m

H-γb 1.75 m

H-δa 3.65 m

H-δb 3.45 m

N-Bu-Pro-2
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H-α 4.45 t 8.0

H-βa 2.25 m

H-βb 1.90 m

H-γa 1.95 m

H-γb 1.80 m

H-δa 3.75 m

H-δb 3.55 m

Butyryl

H-2a 2.20 m

H-2b 2.10 m

H-3 1.50 m

H-4 0.85 t 7.4

Ahp

NH 7.95 d 8.2

H-α 4.55 m

H-βa 1.70 m

H-βb 1.60 m

H-γa 1.40 m

H-γb 1.30 m

H-δa 1.55 m

H-δb 1.45 m

H-ε 3.15 m

Hmp

H-α 4.95 d 9.5
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H-β 3.95 m

H-γ 1.15 d 6.2

Val

NH 7.75 d 8.8

H-α 4.15 t 8.8

H-β 2.05 m

H-γ1 0.95 d 6.8

H-γ2 0.90 d 6.8

Leu

NH 7.65 d 8.6

H-α 4.25 m

H-βa 1.65 m

H-βb 1.55 m

H-γ 1.45 m

H-δ1 0.88 d 6.5

H-δ2 0.82 d 6.5

Ala

NH 8.05 d 7.5

H-α 4.30 m

H-β 1.25 d 7.2

¹³C NMR Data (150 MHz, DMSO-d₆)
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Position Chemical Shift (δ ppm)

N-Me-Tyr

C=O 171.5

C-α 58.2

C-β 36.5

C-1 128.0

C-2/6 130.1

C-3/5 115.2

C-4 156.0

N-Me 38.5

Thr

C=O 170.8

C-α 59.5

C-β 67.2

C-γ 19.8

Pro-1

C=O 172.1

C-α 60.5

C-β 29.1

C-γ 24.8

C-δ 47.2

N-Bu-Pro-2

C=O 172.5

C-α 60.8
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C-β 29.5

C-γ 25.1

C-δ 47.8

Butyryl

C=O 173.2

C-2 35.5

C-3 18.2

C-4 13.6

Ahp

C=O 174.5

C-α 52.5

C-β 30.1

C-γ 28.5

C-δ 22.5

C-ε 45.5

C=O (lactam) 175.8

Hmp

C-α 78.5

C-β 70.1

C-γ 20.5

Val

C=O 171.2

C-α 58.8

C-β 30.8
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C-γ1 19.5

C-γ2 18.8

Leu

C=O 172.8

C-α 51.5

C-β 40.2

C-γ 24.5

C-δ1 22.8

C-δ2 21.5

Ala

C=O 173.5

C-α 50.1

C-β 16.8

Experimental Protocols
Mass Spectrometry
High-resolution mass spectrometry was performed on a Q-Exactive Plus hybrid quadrupole-

Orbitrap mass spectrometer (Thermo Fisher Scientific). The instrument was operated in

positive ion mode with a heated electrospray ionization (HESI-II) source. The sample was

introduced via an UltiMate 3000 UHPLC system (Thermo Fisher Scientific) using a C18

column. A gradient of water and acetonitrile, both containing 0.1% formic acid, was used for the

chromatographic separation. The mass spectrometer was calibrated using the manufacturer's

calibration solution to ensure high mass accuracy.

NMR Spectroscopy
All NMR spectra were recorded on a Bruker Avance III DRX-600 NMR spectrometer equipped

with a 1.7 mm dual-tune TCI cryoprobe, operating at 600 MHz for ¹H and 150 MHz for ¹³C

nuclei. The sample was dissolved in DMSO-d₆. The spectra were referenced to the residual
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solvent signals (δH 2.50 and δC 39.5). The following experiments were conducted for the

structural elucidation:

1D ¹H NMR: Standard proton spectra were acquired to identify the proton chemical shifts

and coupling constants.

1D ¹³C NMR: Standard carbon spectra were acquired to determine the chemical shifts of the

carbon atoms.

2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within

individual amino acid residues.

2D TOCSY (Total Correlation Spectroscopy): To identify the complete spin systems of the

amino acid residues.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between ¹H and ¹³C nuclei, which was crucial for sequencing the peptide and identifying the

macrocyclic structure.

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space

proximities between protons, providing information about the 3D structure.

Spectroscopic Characterization Workflow
As no specific signaling pathway for Rivularin A has been elucidated beyond its direct inhibition

of serine proteases, the following diagram illustrates the logical workflow for its spectroscopic

characterization.

Caption: Workflow for the spectroscopic characterization of Rivularin A.

This comprehensive spectroscopic dataset and the associated methodologies provide a solid

foundation for the future investigation and development of Rivularin A and other members of

the rivulariapeptolide family as potential therapeutic agents.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Rivularin A
(Rivulariapeptolide 1185): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1235642#spectroscopic-data-for-rivularin-a-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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